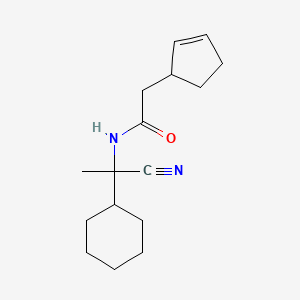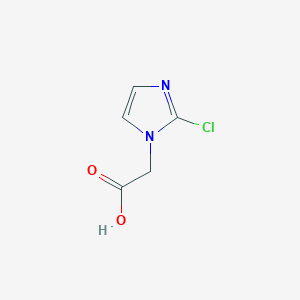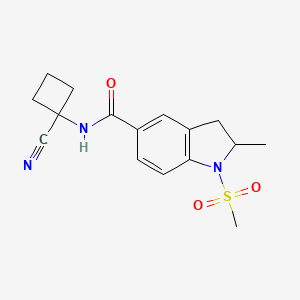
3-(4-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
- 1,2,4-oxadiazole and quinazoline derivatives are synthesized for their potential biological activities, such as antitumor activity. These compounds are characterized by various spectroscopic methods to determine their structure and properties (Maftei et al., 2013).
- The compound’s synthesis involves key steps like cyclization and intramolecular nucleophilic displacement, aiming to incorporate specific functional groups for enhanced activity (Tran et al., 2005).
Biological Activities
- Quinazoline derivatives have shown potential in antimicrobial activities. They are evaluated against various bacterial and fungal strains to assess their efficacy (Yan et al., 2016).
- In the field of medicinal chemistry, these compounds are studied for their potential as psychotropic agents, indicating their relevance in neuroscience research (Orzalesi et al., 1977).
Agricultural Applications
- Certain quinazoline derivatives exhibit herbicidal activities, indicating their potential use in agriculture for controlling weed growth (Huazheng, 2013).
- These compounds are synthesized and tested for their effectiveness against various plant pathogens, contributing to plant protection and crop yield improvement (Gupta et al., 2008).
Environmental Impact
- Quinazoline derivatives are involved in the chemical fixation of carbon dioxide, showcasing their potential role in environmental chemistry and efforts to mitigate climate change (Kimura et al., 2012).
Chemoinformatics and Drug Design
- These compounds are synthesized and structurally characterized, contributing to the database of chemical compounds used in drug design and discovery (El‐Barbary et al., 1995).
- They serve as models for understanding molecular interactions and drug-receptor dynamics, useful in computational chemistry and molecular modeling studies (Fukami et al., 2000).
Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-aminobenzoic acid", "4-(trifluoromethyl)aniline", "thionyl chloride", "sodium hydroxide", "acetic anhydride", "sodium acetate", "acetic acid", "triethylamine", "N,N-dimethylformamide", "ethyl acetate", "water", "sodium bicarbonate", "magnesium sulfate", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "a. Synthesis of 4-fluorobenzaldehyde: 4-fluorobenzaldehyde is synthesized from 4-fluorotoluene via a Friedel-Crafts acylation reaction using thionyl chloride and acetic anhydride as reagents.", "b. Synthesis of 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione: 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is synthesized from 4-fluorobenzaldehyde and 2-aminobenzoic acid via a condensation reaction in the presence of sodium hydroxide and acetic acid as reagents.", "Step 2: Synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine", "a. Synthesis of 4-(trifluoromethyl)aniline: 4-(trifluoromethyl)aniline is synthesized from 4-(trifluoromethyl)toluene via a Friedel-Crafts acylation reaction using thionyl chloride and acetic anhydride as reagents.", "b. Synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine: 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine is synthesized from 4-(trifluoromethyl)aniline and ethyl chloroformate via a condensation reaction in the presence of triethylamine and N,N-dimethylformamide as reagents.", "Step 3: Coupling of intermediates to form final product", "3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione and 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine are coupled via a condensation reaction in the presence of sodium acetate and ethanol as reagents.", "Step 4: Purification of final product", "The final product is purified via recrystallization from a mixture of ethyl acetate and water, followed by drying over magnesium sulfate and filtration. The product is then washed with sodium bicarbonate solution and dried again to obtain the pure compound." ] } | |
Numéro CAS |
1359453-24-9 |
Nom du produit |
3-(4-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C24H14F4N4O3 |
Poids moléculaire |
482.395 |
Nom IUPAC |
3-[(4-fluorophenyl)methyl]-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H14F4N4O3/c25-17-8-1-13(2-9-17)12-32-22(33)18-10-5-15(11-19(18)29-23(32)34)21-30-20(31-35-21)14-3-6-16(7-4-14)24(26,27)28/h1-11H,12H2,(H,29,34) |
Clé InChI |
GXBIJDFCFZGIHZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)NC2=O)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2410101.png)
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2410102.png)
![N-(2-fluorophenyl)-2-[(4-phenyl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2410103.png)
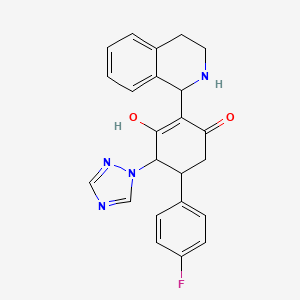
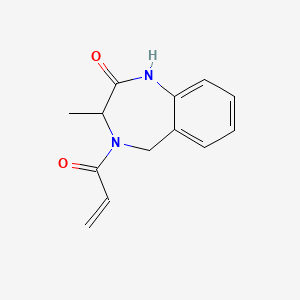


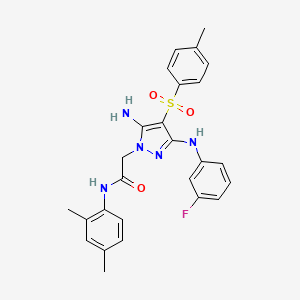
![4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid](/img/structure/B2410117.png)
![(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2410118.png)
